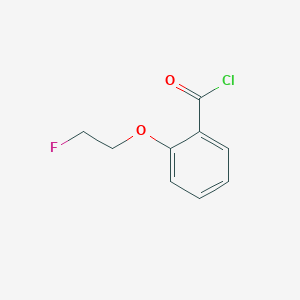

2-(2-Fluoroethoxy)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluoroethoxy)benzoyl chloride is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 2-fluoroethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)benzoyl chloride typically involves the reaction of 2-(2-fluoroethoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

C9H9FO3+SOCl2→C9H8ClFO2+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the safe handling of reactive intermediates like thionyl chloride.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluoroethoxy)benzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-fluoroethoxy)benzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.

Hydrolysis: This reaction typically occurs in aqueous conditions, often accelerated by the presence of a base like sodium hydroxide (NaOH).

Reduction: Reduction reactions are usually carried out in anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

2-(2-Fluoroethoxy)benzoic acid: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

2-(2-Fluoroethoxy)benzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(2-Fluoroethoxy)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparación Con Compuestos Similares

Similar Compounds

Benzoyl Chloride: The parent compound, which lacks the 2-fluoroethoxy group.

2-Fluorobenzoyl Chloride: Similar structure but without the ethoxy group.

2-(2-Chloroethoxy)benzoyl Chloride: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(2-Fluoroethoxy)benzoyl chloride is unique due to the presence of the 2-fluoroethoxy group, which imparts distinct electronic and steric properties. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Actividad Biológica

The presence of both the benzoyl chloride and fluoroethoxy groups in 2-(2-Fluoroethoxy)benzoyl chloride contributes to its reactivity, making it an important intermediate in organic synthesis. The synthesis can be achieved through various methods, often involving the reaction of fluoroethanol with benzoyl chloride under controlled conditions to ensure purity and yield.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, insights can be drawn from compounds with similar structures. Benzoyl chlorides are frequently utilized as intermediates in pharmaceuticals, and the introduction of fluorine atoms typically enhances metabolic stability and bioactivity, suggesting potential applications in medicinal chemistry.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluorobenzoyl Chloride | C7H4ClF | Contains a fluorine atom; used in similar applications. |

| 2-Fluoro-3-methoxybenzoyl Chloride | C8H6ClFO2 | Features a methoxy group; used in organic synthesis. |

| 4-Fluoro-2-trifluoromethylbenzoyl Chloride | C8H3ClF4O | Contains trifluoromethyl; exhibits enhanced lipophilicity. |

These compounds illustrate how variations in substituents can influence reactivity and potential applications in synthetic chemistry.

Case Studies on Fluorinated Compounds

Research indicates that the incorporation of fluorine into organic compounds often results in enhanced biological activity. For instance, studies have shown that fluoroaryl-2,2'-bichalcophene derivatives exhibit significant antimicrobial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating effective growth inhibition at low concentrations (16 µM for the most effective candidate) . This suggests that similar fluorinated compounds may exhibit notable biological activities.

In another study focusing on camptothecin-related small molecules, the addition of fluoroaryl groups resulted in derivatives that displayed superior cytotoxicity against colorectal cancer cell lines compared to their non-fluorinated counterparts . These findings underscore the potential for this compound to exhibit enhanced biological activity due to its fluorinated structure.

Potential Applications

Given its chemical structure and the trends observed in related compounds, this compound may have applications in:

- Pharmaceutical Development : As an intermediate for synthesizing biologically active molecules.

- Antimicrobial Agents : Potentially effective against various pathogens due to structural similarities with known antimicrobial agents.

- Antitumor Research : Leveraging the enhanced cytotoxicity observed in fluorinated derivatives for cancer treatment development.

Propiedades

Número CAS |

356045-70-0 |

|---|---|

Fórmula molecular |

C9H8ClFO2 |

Peso molecular |

202.61 g/mol |

Nombre IUPAC |

2-(2-fluoroethoxy)benzoyl chloride |

InChI |

InChI=1S/C9H8ClFO2/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4H,5-6H2 |

Clave InChI |

PFSOHNXGULQJQP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)Cl)OCCF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.